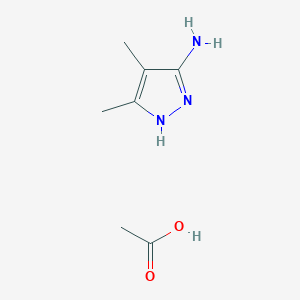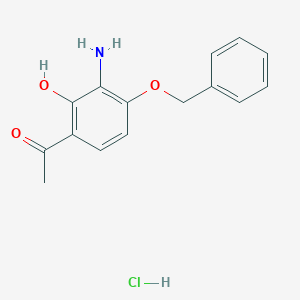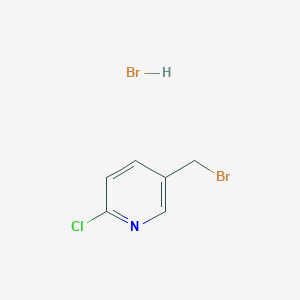
5-(Bromomethyl)-2-chloropyridine hydrobromide
Overview
Description
5-(Bromomethyl)-2-chloropyridine hydrobromide is a chemical compound with the molecular weight of 331.83 . It is used in various chemical reactions and has a significant role in the synthesis of other compounds .
Synthesis Analysis
The synthesis of similar compounds like 5-methyl-3-(bromomethyl)pyridine hydrobromide has been reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and is suitable for a large-scale industrial production .
Molecular Structure Analysis
The InChI code for a similar compound, 5-bromo-2-(bromomethyl)pyridine hydrobromide, is 1S/C6H5Br2N.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H .
Chemical Reactions Analysis
The bromination of 3,5-dimethylpyridine can be brominated in CCl4 by treatment with N-bromosuccinimide to give compound 5 in a 50% yield . It has also been reported that the yield for this reaction can be increased to 68% in the presence of azobisisobutyronitrile .
Physical And Chemical Properties Analysis
5-(Bromomethyl)-2-chloropyridine hydrobromide is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis of Key Intermediates
5-(Bromomethyl)-2-chloropyridine hydrobromide is a critical intermediate in various synthesis processes. For example, its derivatives have been used in the efficient synthesis of rupatadine, an important pharmaceutical compound. This synthesis highlights the chemical's role in creating more complex molecules while maintaining environmentally friendly methods (Guo, Lu, & Wang, 2015).
Polymerization and Material Science
In the field of material science, derivatives of 5-(Bromomethyl)-2-chloropyridine hydrobromide have been utilized in the synthesis of hyperbranched polyelectrolytes. These polyelectrolytes have potential applications in various industrial processes, with research focusing on their structural and kinetic properties (Monmoton, Lefebvre, & Fradet, 2008).
Catalysis and Selective Reactions
This chemical also plays a role in catalyzed reactions. For instance, its amination catalyzed by a palladium-Xantphos complex demonstrates high yield and excellent chemoselectivity, indicating its usefulness in precise chemical synthesis (Ji, Li, & Bunnelle, 2003).
Development of Medicinal Compounds
Research shows its application in the synthesis of medicinal compounds. For instance, its derivatives were used in creating precursors for folic acid analogs, demonstrating its importance in pharmaceutical research (Piper, Mccaleb, & Montgomery, 1987).
Safety and Hazards
Future Directions
The compound is a key intermediate in the synthesis of rupatadine, which is used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with compound 5 show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases . Therefore, it has potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
5-(bromomethyl)-2-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGKPTJYXMALMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855684 | |
| Record name | 5-(Bromomethyl)-2-chloropyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-chloropyridine hydrobromide | |
CAS RN |
32918-40-4 | |
| Record name | 5-(Bromomethyl)-2-chloropyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





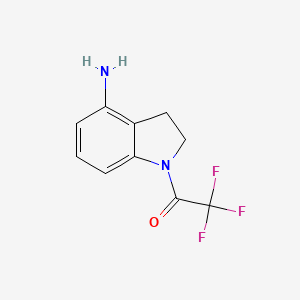
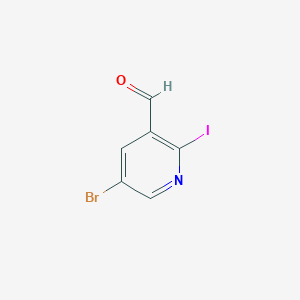


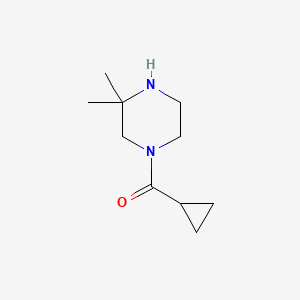

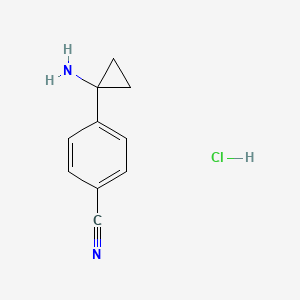
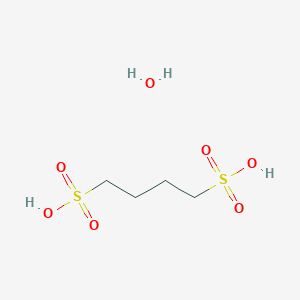
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)
